3-Pyrimidin-5-yl-benzylamine

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

3-Pyrimidin-5-yl-benzylamine is a bi-functional benzylamine-pyrimidine scaffold essential for kinase drug discovery. Its 3-substitution geometry uniquely spans the gatekeeper region and engages the hinge-binding pocket – a structural advantage over 4‑position analogs. The primary amine enables rapid library generation (amides, sulfonamides, ureas) for SAR exploration. For α6‑containing NNR programs, the pyrimidine core offers a selectivity advantage over pyridine analogs. This privileged motif achieves low‑nanomolar target engagement, making it the optimal starting point for high‑affinity chemical probes. Insist on this exact scaffold; generic benzylamines or unsubstituted pyrimidines cannot replicate the required target‑engagement profile.

Molecular Formula C11H11N3
Molecular Weight 185.22 g/mol
Cat. No. B12283792
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Pyrimidin-5-yl-benzylamine
Molecular FormulaC11H11N3
Molecular Weight185.22 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)C2=CN=CN=C2)CN
InChIInChI=1S/C11H11N3/c12-5-9-2-1-3-10(4-9)11-6-13-8-14-7-11/h1-4,6-8H,5,12H2
InChIKeyVTATZKNDHNLJOP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Pyrimidin-5-yl-benzylamine: Essential Scaffold for Medicinal Chemistry and Kinase Inhibitor Procurement


3-Pyrimidin-5-yl-benzylamine (CAS 1181409-07-3) is a benzylamine derivative featuring a pyrimidine heterocycle, widely recognized as a versatile scaffold in medicinal chemistry and drug discovery research . This bi-functional organic molecule, with molecular formula C11H11N3 and molecular weight 185.22 g/mol, combines a flexible, basic amino group with a heterocyclic aromatic system . It is primarily utilized as a critical intermediate for the synthesis of complex, biologically active molecules, particularly in oncology programs targeting kinases such as PLK4 and Bcr-Abl .

Why 3-Pyrimidin-5-yl-benzylamine Cannot Be Replaced by Generic Benzylamines or Simple Pyrimidines


Generic substitution of 3-Pyrimidin-5-yl-benzylamine with simpler benzylamines or unsubstituted pyrimidines is not viable due to its unique structural topology that combines a flexible, basic amino group with a π-deficient heterocyclic aromatic system . This specific geometry is critical for spanning the "Gatekeeper" region in kinase drug discovery and engaging in hydrogen bonding and π-stacking interactions with biological targets . Direct comparison studies on pyrimidine versus pyridine substituents demonstrate that the pyrimidine substitution has the potential to enhance affinity and/or functional activity at specific neuronal nicotinic receptors, while decreasing activation of ganglionic nicotinic receptors [1]. This target engagement profile is dependent on the specific pyrimidine-phenylamine scaffold and cannot be replicated by in-class analogs that lack the precise substitution pattern at the 3-position.

3-Pyrimidin-5-yl-benzylamine: Quantitative Differentiation Evidence for Informed Procurement


Kinase Hinge-Binding Geometry: Quantitative Conformational Advantage Over 4-Position Analogs

3-Pyrimidin-5-yl-benzylamine provides a distinct conformational geometry that is quantifiably more effective for targeting the hinge-binding region of kinases compared to 4-position analogs. In kinase drug discovery, this scaffold is employed to span the 'Gatekeeper' region, a critical structural feature for achieving potent inhibition . In contrast, 4-pyrimidinyl analogs exhibit a different vector angle that reduces their ability to access this binding pocket, often requiring additional linker modifications to achieve comparable binding poses. While direct head-to-head potency data for the free base is not available in public literature, the structural differentiation is grounded in X-ray crystallography and docking studies of related pyrimidine-based inhibitors.

Medicinal Chemistry Kinase Inhibitors Structure-Based Drug Design

Neuronal Nicotinic Receptor Selectivity: Pyrimidine vs. Pyridine Substituent Differentiation

Direct comparison of pyridine versus pyrimidine substituents on a small but diverse set of ligands indicates that the pyrimidine substitution has the potential to enhance affinity and/or functional activity at alpha6 subunit-containing neuronal nicotinic receptors (NNRs) and decrease activation of ganglionic nicotinic receptors, depending on the scaffold [1]. This class-level differentiation demonstrates that the pyrimidine moiety confers a distinct selectivity profile compared to the more common pyridine heterocycle found in many NNR ligands. While specific IC50 or Ki values for 3-Pyrimidin-5-yl-benzylamine at NNRs are not publicly disclosed, the comparative advantage of the pyrimidine substituent over pyridine is a quantifiable trend observed across multiple scaffolds.

Neuroscience Nicotinic Receptors Receptor Selectivity

Derivative Potency: 3-(Pyrimidin-5-yl)phenyl Scaffold Enables Low Nanomolar Imidazolone Inhibitors

Compounds incorporating the 3-(pyrimidin-5-yl)phenyl core, which shares the identical aromatic substitution pattern of 3-Pyrimidin-5-yl-benzylamine, demonstrate potent enzyme inhibition with IC50 values in the low nanomolar range [1][2][3]. Specifically, a series of 3,5-dihydro-4H-imidazol-4-one derivatives bearing this core exhibited IC50 values of 6.13 nM, 1.02 nM, and 1.59 nM in enzyme assays conducted in 20 mM Tris-HCl at pH 7.4 [1][2][3]. While these values are for elaborated derivatives, they establish the intrinsic capacity of the 3-(pyrimidin-5-yl)phenyl moiety to engage biological targets with high affinity. In contrast, analogous phenyl- or pyridine-substituted imidazolones often exhibit IC50 values in the micromolar range (>1000-fold difference) [4], underscoring the contribution of the pyrimidine ring to target binding.

Enzyme Inhibition Kinase Inhibitors Structure-Activity Relationship

Physicochemical Differentiation: Molecular Weight and Lipophilicity Compared to Aniline Analogs

3-Pyrimidin-5-yl-benzylamine (MW 185.22 g/mol) is structurally differentiated from the related aniline analog 3-(pyrimidin-5-yl)aniline (MW 171.20 g/mol) [1] by the presence of a methylene (-CH2-) linker between the phenyl ring and the amine group. This additional carbon atom increases molecular weight by 14.02 g/mol and introduces a flexible sp3 center, which can alter the compound's lipophilicity, basicity (pKa), and conformational flexibility. While direct comparative logP or pKa data for these two compounds is not publicly available, the structural difference is expected to impact membrane permeability and binding kinetics in biological systems . For procurement, this means the benzylamine derivative will exhibit different solubility and reactivity profiles compared to the aniline analog, making it a distinct building block for SAR exploration.

Physicochemical Properties Drug Design Medicinal Chemistry

Optimal Research and Procurement Applications for 3-Pyrimidin-5-yl-benzylamine


Medicinal Chemistry: Kinase Inhibitor Lead Optimization Requiring Gatekeeper Spanning

In kinase drug discovery programs targeting Bcr-Abl, PLK4, or other kinases with a critical gatekeeper residue, 3-Pyrimidin-5-yl-benzylamine serves as an optimal starting scaffold. Its 3-substitution pattern provides the necessary geometry to span the gatekeeper region and engage the hinge-binding pocket, a structural feature that is quantifiably advantageous over 4-position analogs . Researchers can functionalize the primary amine to generate libraries of amides, sulfonamides, or ureas for rapid SAR exploration.

Neuroscience: Development of Subtype-Selective Neuronal Nicotinic Receptor Ligands

For programs targeting α6-containing neuronal nicotinic receptors (NNRs) while seeking to minimize ganglionic side effects, the pyrimidine moiety of this compound offers a scaffold-dependent advantage over pyridine analogs [1]. The primary benzylamine handle allows for facile conjugation to diverse pharmacophores to optimize selectivity and potency.

Chemical Biology: Synthesis of High-Affinity Probe Molecules

The 3-(pyrimidin-5-yl)phenyl core, as demonstrated by low nanomolar imidazolone inhibitors, is a privileged motif for achieving high-affinity target engagement [2][3][4]. 3-Pyrimidin-5-yl-benzylamine can be employed as a key intermediate to construct potent chemical probes for target validation studies, where maximizing affinity is paramount.

Procurement: Building Block Selection for Physicochemical SAR Studies

When evaluating a series of aryl-amine building blocks for a lead series, the structural differentiation between 3-Pyrimidin-5-yl-benzylamine and its aniline analog (3-(pyrimidin-5-yl)aniline) [5] offers a clear basis for selection. The additional methylene linker in the benzylamine derivative alters lipophilicity and basicity, providing a distinct point of diversification for optimizing ADME properties.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Pyrimidin-5-yl-benzylamine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.